6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one
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Overview
Description
6-bromo-4’-methoxy-3’,5’-dimethylspiro[3H-indene-2,1’-cyclohexane]-1-one is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4’-methoxy-3’,5’-dimethylspiro[3H-indene-2,1’-cyclohexane]-1-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using cyclohexanone derivatives as starting materials.
Introduction of Functional Groups: Bromination and methoxylation are key steps in the synthesis. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions. Methoxylation typically involves the use of methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4’-methoxy-3’,5’-dimethylspiro[3H-indene-2,1’-cyclohexane]-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
6-bromo-4’-methoxy-3’,5’-dimethylspiro[3H-indene-2,1’-cyclohexane]-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-4’-methoxy-3’,5’-dimethylspiro[3H-indene-2,1’-cyclohexane]-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-4’-methoxy-3’,5’-dimethylspiro[3H-indene-2,1’-cyclohexane]-1-one
- 5-bromo-4-methoxy-2-methylpyridine
- 4-bromo-3-methylbenzonitrile
Uniqueness
6-bromo-4’-methoxy-3’,5’-dimethylspiro[3H-indene-2,1’-cyclohexane]-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrO2/c1-10-7-17(8-11(2)15(10)20-3)9-12-4-5-13(18)6-14(12)16(17)19/h4-6,10-11,15H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYYEBDAFMKCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(C1OC)C)CC3=C(C2=O)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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